Sunobinop

概要

説明

スノビノップは、開発コード名V117957およびIMB-115としても知られており、ノシセプチン/オルファニン-FQペプチド受容体(NOP)に対する部分アゴニストとして作用する高親和性小分子です。 この化合物は現在、不眠症、アルコール使用障害、間質性膀胱炎、過活動膀胱症候群など、さまざまな状態の治療について臨床試験中です .

準備方法

合成経路と反応条件

スノビノップの合成は、ビシクロ[3.3.1]ノナン構造の調製から始まる、複数段階の工程を伴います。 反応条件は通常、目的の立体化学と収率を確保するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法

スノビノップの工業生産は、おそらく、実験室での合成方法をスケールアップし、収率を高めるための反応条件を最適化し、最終製品の純度を確保する必要があるでしょう。 これには、連続フロー反応器、高度な精製技術、および厳格な品質管理対策の使用が含まれる場合があります .

化学反応の分析

反応の種類

スノビノップは、以下を含むさまざまな化学反応を受けます。

酸化: 分子への酸素原子の導入。

還元: 酸素原子の除去または水素原子の付加。

置換: 別の官能基との置換.

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤と求電子剤が含まれます。 条件は、通常、目的の変換を達成するために、特定の温度、pHレベル、および溶媒を必要とします .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化アナログを生成する可能性があります。 置換反応は、さまざまな官能基を導入することができ、化合物の特性を変更します .

科学研究への応用

スノビノップは、広範囲の科学研究への応用を持っています。

化学: NOP受容体とそのさまざまな生物学的プロセスにおける役割を研究するためのツールとして使用されます。

生物学: 細胞シグナル伝達経路と受容体相互作用に対する効果について調査されています。

科学的研究の応用

Alcohol Use Disorder (AUD)

Recent studies have highlighted sunobinop's potential in treating AUD. A Phase II clinical trial is underway to evaluate its effectiveness in reducing alcohol consumption and cravings among individuals with moderate to severe AUD. The study design includes:

- Population : 240 adult participants.

- Duration : 8 weeks of treatment with either this compound or placebo.

- Primary Outcomes : Changes in alcohol consumption and cravings.

Preliminary findings from earlier trials indicated that this compound may help alleviate insomnia associated with AUD recovery, demonstrating significant reductions in wakefulness after sleep onset (WASO) compared to placebo .

Overactive Bladder Syndrome (OAB)

This compound has also shown promise in managing OAB. A Phase 1b trial reported notable improvements in urinary urgency, frequency, and incontinence episodes among participants treated with this compound compared to those receiving placebo. Key details include:

- Study Design : Randomized, double-blind, placebo-controlled.

- Population : 51 female patients with OAB.

- Results :

Summary of Clinical Findings

Safety Profile

In terms of safety, this compound has been generally well-tolerated across various studies. Most treatment-emergent adverse events (TEAEs) reported were mild, with urinary tract infections being the most common side effect noted during trials .

作用機序

スノビノップは、ノシセプチン/オルファニン-FQペプチド受容体(NOP)に結合して活性化することにより、その効果を発揮します。この受容体は、中枢神経系と末梢神経系に広く発現しており、不安の調節、ストレスへの反応、薬物乱用など、さまざまな生物学的機能に関与しています。 NOP受容体を選択的に活性化することにより、スノビノップはこれらのプロセスを調節でき、不眠症やアルコール使用障害などの状態に対する治療の可能性を提供します .

類似の化合物との比較

類似の化合物

Ro 64-6198: 同様の薬理学的特性を持つ別のNOP受容体アゴニスト。

SCH 221510: その潜在的な治療用途について調査されている選択的なNOP受容体アゴニスト.

スノビノップの独自性

スノビノップは、NOP受容体に対する高い親和性と選択性、および部分アゴニスト活性のために際立っています。 このユニークなプロファイルにより、受容体の活性度を過度に活性化させることなく調節でき、副作用を減らし、治療効果を向上させる可能性があります .

類似化合物との比較

Similar Compounds

Ro 64-6198: Another NOP receptor agonist with similar pharmacological properties.

SCH 221510: A selective NOP receptor agonist investigated for its potential therapeutic applications.

Uniqueness of Sunobinop

This compound stands out due to its high affinity and selectivity for the NOP receptor, as well as its partial agonist activity. This unique profile allows it to modulate receptor activity without causing excessive activation, potentially reducing side effects and improving therapeutic outcomes .

生物活性

Sunobinop is an investigational compound that acts as a partial agonist at the nociceptin/orphanin FQ peptide (NOP) receptors. Its unique pharmacological profile has garnered interest for its potential therapeutic applications, particularly in treating insomnia and alcohol use disorder (AUD). This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological characteristics, clinical findings, and potential applications.

Pharmacological Profile

This compound exhibits high affinity for human NOP receptors, with a binding affinity (K_i) of 3.3 ± 0.4 nM and an effective concentration (EC_50) of 4.03 ± 0.86 nM, achieving a maximum effect (E_max) of 47.8% ± 1.31% . Importantly, it does not activate mu (μ) and kappa (κ) opioid receptors and shows low affinity at delta (δ) receptors .

Table 1: Pharmacological Properties of this compound

| Property | Value |

|---|---|

| K_i (binding affinity) | 3.3 ± 0.4 nM |

| EC_50 | 4.03 ± 0.86 nM |

| E_max | 47.8% ± 1.31% |

| μ receptor activity | None |

| κ receptor activity | None |

| δ receptor activity | Low affinity |

This compound's mechanism involves the activation of NOP receptors, which are widely expressed in the central and peripheral nervous systems. This activation is associated with various biological functions, including modulation of anxiety, stress response, and substance abuse behaviors . In preclinical studies, activation of NOP receptors has been shown to reduce the reinforcing effects of ethanol in animal models .

Phase 2 Study in Insomnia

A pivotal Phase 2 randomized, double-blind, placebo-controlled study evaluated this compound in patients recovering from AUD who experienced insomnia. The study enrolled 114 participants who received either this compound (1 mg or 2 mg) or placebo nightly for 21 days . Key findings included:

- Wakefulness After Sleep Onset (WASO) : Significant reductions in WASO were observed for both doses compared to placebo.

- Sleep Efficiency : The primary endpoint showed improvements in sleep efficiency with this compound treatment.

Results Summary:

- 1 mg dose : Mean difference from placebo = -12.03 minutes (P=0.050)

- 2 mg dose : Mean difference from placebo = -18.35 minutes (P=0.003)

Table 2: Clinical Outcomes from Phase 2 Study

| Dose | Mean Difference from Placebo (WASO) | P-value |

|---|---|---|

| This compound 1 mg | -12.03 minutes | 0.050 |

| This compound 2 mg | -18.35 minutes | 0.003 |

Safety and Tolerability

This compound has demonstrated a favorable safety profile across several studies. Common adverse effects include fatigue, somnolence, euphoria, and dizziness; however, serious adverse events were not reported . The compound was well-tolerated with no significant changes in laboratory results or vital signs.

Next-Day Residual Effects

In studies assessing next-day residual effects, this compound was found to have minimal impact on cognitive function the following day when administered at therapeutic doses . Notably, while some residual effects were observed at higher doses, they did not significantly impair overall functioning.

特性

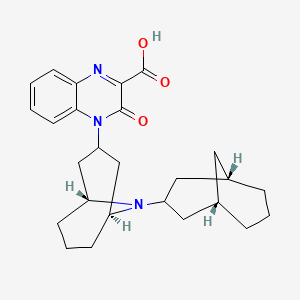

IUPAC Name |

4-[(1R,5S)-9-[(1S,5S)-3-bicyclo[3.3.1]nonanyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3-oxoquinoxaline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O3/c30-25-24(26(31)32)27-22-9-1-2-10-23(22)29(25)21-14-18-7-4-8-19(15-21)28(18)20-12-16-5-3-6-17(11-16)13-20/h1-2,9-10,16-21H,3-8,11-15H2,(H,31,32)/t16-,17-,18-,19+,21?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTYYZPYDJKKIS-MCXOOUIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(C1)CC(C2)N3C4CCCC3CC(C4)N5C6=CC=CC=C6N=C(C5=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@H](C1)CC(C2)N3[C@@H]4CCC[C@H]3CC(C4)N5C6=CC=CC=C6N=C(C5=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126793-40-5 | |

| Record name | Sunobinop [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1126793405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUNOBINOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1X86U5474 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。